Putraflavone
Overview
Description
Synthesis Analysis
The synthesis of related biflavonoid compounds involves multiple steps, including Claisen rearrangement, alkylation, and cyclization reactions. For instance, the synthesis of intermediate compounds for Rubraflavone A was achieved through a process starting from 2,4-dihydroxy acetophenone and 2,4-dimethoxybenzoic acid, involving claisen rearrangement and subsequent steps to form the desired compound (Liu Hong-xing, 2008). These methodologies could be analogous to those used in putraflavone synthesis, emphasizing the complexity and specificity required in the synthesis of biflavonoids.
Molecular Structure Analysis
The molecular structure of biflavonoids, including compounds like putraflavone, is characterized by the presence of two flavonoid units. The study of 4',4"',7,7"-Tetra-O-methylcupressuflavone provided insights into the absolute stereochemistry of natural atropisomers of biflavonoids, which was determined through solid-state phenol coupling reactions and X-ray analysis (Hong‐yu Li et al., 1997). This highlights the detailed structural considerations necessary to understand and synthesize putraflavone.
Chemical Reactions and Properties
Biflavonoids undergo a variety of chemical reactions that define their functional applications and bioactivities. For example, the synthesis of 5,4'-diaminoflavone derivatives based on metabolic considerations illustrates the modification of biflavonoids to enhance their biological effects and stability (T. Akama et al., 1997). Such reactions are critical for tailoring the properties of biflavonoids like putraflavone for specific applications.
Physical Properties Analysis
The physical properties of biflavonoids, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for various uses. For instance, the molecular structures of benzoflavones were determined to understand their inhibitory effects on carcinogenesis, highlighting the significance of physical properties in their biological activities (M. Rossi et al., 1980).
Chemical Properties Analysis
The chemical properties of biflavonoids, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in drug development and other fields. The review on 9-borafluorenes, although not directly related to putraflavone, illustrates the comprehensive analysis required to understand the chemical properties of complex organic compounds (Xiaojun Su et al., 2021). Such analyses are essential for manipulating and applying biflavonoids like putraflavone effectively.
Scientific Research Applications
Antioxidant Activity : Putraflavone, along with other biflavone compounds, exhibited significant antioxidant activity. This was demonstrated through DPPH free radical scavenging in Selaginella doederleinii (Wang, Yao, Zhang, & Song, 2015).
Source Identification : Putraflavone was isolated as a pure compound from Ouratea cuspidata (Ochnaceae) (Suzart, Fidelis, Carvalho, & Kaplan, 2016). It was also identified in Taxus canadensis (Yang, Wang, & Kong, 2011) and in the aerial parts of Amanoa almerindae (Leong, Alviarez, Compagnone, & Suárez, 2009).
Cancer Research : Various studies have investigated the potential of biflavones like amentoflavone, closely related to putraflavone, in cancer treatment. For instance, amentoflavone may enhance the effectiveness of sorafenib in osteosarcoma treatment by inducing apoptosis and inhibiting ERK/NF-κB signaling transduction (Su et al., 2022). Additionally, amentoflavone has been shown to induce apoptosis in Candida albicans cells and is associated with mitochondrial dysfunction (Hwang et al., 2012).
Biological Activities : Agathisflavone, another biflavone, has shown a range of biological activities from antiprotozoal to neurogenesis and neuroprotection. However, its therapeutic effects require further study (Amorim et al., 2018).
Apoptosis Induction : Amentoflavone, similar to putraflavone, has been reported to enhance sorafenib-induced cytotoxicity and trigger apoptosis in sorafenib-resistant hepatocellular carcinoma SK-Hep1 cells (Chen et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTVUTQZSAZUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178299 | |
Record name | Putraflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Putraflavone | |
CAS RN |
23624-21-7 | |
Record name | Putraflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Putraflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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